molecular formula C17H25N3O2 B13090032 tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1260897-95-7

tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13090032
CAS No.: 1260897-95-7
M. Wt: 303.4 g/mol
InChI Key: HDYJSASLRQOJLV-UHFFFAOYSA-N
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Description

tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indoline-piperidine core with a tert-butyl carbamate (Boc) protecting group at the 1'-position and an amino substituent at the 5-position of the indoline ring. The Boc group enhances solubility and stability during synthesis, while the amino group provides a handle for further functionalization or direct interaction with biological targets .

Properties

CAS No.

1260897-95-7

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 5-aminospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H25N3O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11,18H2,1-3H3

InChI Key

HDYJSASLRQOJLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach involving:

  • Construction of the spirocyclic core linking the indoline and piperidine rings.
  • Introduction of the amino group at the 5-position.
  • Installation of the tert-butyl carbamate protecting group at the 1'-carboxylate position.

The synthetic route is often designed to optimize stereochemical control and functional group compatibility.

Detailed Synthetic Route

A representative synthetic method reported in the literature involves the following key steps:

Step 1: Formation of Spiro[indoline-3,4'-piperidine] Core

  • Starting from an appropriately substituted indoline derivative, a cyclization reaction is performed to form the spiro linkage with the piperidine ring.
  • This step may involve intramolecular nucleophilic substitution or condensation reactions under controlled conditions.
  • Solvents such as dimethylformamide (DMF) or methanol are commonly used, with temperature control (0 °C to room temperature) to favor cyclization.

Step 2: Introduction of the Amino Group at the 5-Position

  • Amination is typically achieved by nucleophilic substitution or reductive amination at the 5-position of the spirocyclic ring.
  • Reagents such as sodium hydride (NaH) and amine hydrochloride salts are employed to facilitate substitution.
  • Reaction times vary from minutes to several hours depending on the reagent and temperature.

Step 3: Protection of the Carboxylate as tert-Butyl Carbamate

  • The tert-butyl carbamate (Boc) protecting group is introduced using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • This step enhances the compound’s lipophilicity and stability during subsequent reactions.

Representative Experimental Procedure

An example procedure adapted from related spirocyclic oxindole syntheses is as follows:

Step Reagents and Conditions Outcome
1 Indoline derivative (26.7 g, 0.130 mol) dissolved in dry DMF (900 mL) at 0 °C; sodium hydride (14.1 g, 0.585 mol) added; stirred 10 min Formation of reactive intermediate
2 Addition of amine hydrochloride salt (25.0 g, 0.130 mol); stirred 10 min at 0 °C, then warmed to room temperature for 5 h Amination at 5-position completed
3 Quenching with saturated ammonium chloride; extraction with ethyl acetate; drying and concentration Crude product isolated
4 Purification by crystallization from ethyl acetate/hexane This compound obtained as white solid, yield ~65%

Reaction Monitoring and Characterization

Analysis of Preparation Methods

Advantages

  • Multi-step synthesis allows for precise functional group manipulation.
  • Use of protecting groups like tert-butyl carbamate enhances stability and facilitates purification.
  • Reaction conditions are generally mild, preserving sensitive functionalities.

Challenges

  • Formation of the spirocyclic core requires careful control to avoid side reactions.
  • Amination steps may require excess reagents and extended reaction times.
  • Purification can be demanding due to structural complexity and potential isomers.

Summary Table of Preparation Parameters

Step Reaction Type Key Reagents Solvent Temperature Time Yield (%) Notes
1 Cyclization (Spiro formation) Indoline derivative, base (NaH) DMF 0 °C to RT 10 min to 5 h - Critical for spiro linkage
2 Amination Amine hydrochloride salt DMF or MeOH 0 °C to RT 10 min to 5 h 65 (typical) Nucleophilic substitution
3 Protection (Boc group) Boc2O or tert-butyl chloroformate, base Dichloromethane or similar RT 1-3 h High Enhances stability

Research Findings and Optimization

  • Studies indicate that the choice of base and solvent significantly affects the yield and selectivity of the spirocyclization and amination steps.
  • Optimization of temperature profiles reduces side product formation.
  • Continuous flow synthesis techniques have been explored to improve reproducibility and scalability.
  • Structural modifications on the indoline or piperidine rings influence the reactivity and biological activity, suggesting that synthetic flexibility is advantageous.

Chemical Reactions Analysis

tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites on proteins, potentially inhibiting or activating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Indoline 5-Position

tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
  • Structure: Methyl group at position 5 instead of amino.
  • Properties : Molecular weight = 302.41 g/mol; purity ≥98%; stored refrigerated.
  • Used in intermediates for drug discovery .
tert-Butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
  • Structure : Fluorine atom at position 4.
  • Properties : CAS 167484-91-5; molecular weight = 308.34 g/mol; HS code 29339900 (10% tariff).
  • Key Differences: Fluorine’s electronegativity may enhance metabolic stability and membrane permeability but lacks the nucleophilic reactivity of the amino group. Common in CNS-targeting agents .
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
  • Structure : Chlorine at position 5 and a ketone at position 2.
  • Properties : CAS 752234-64-3; molecular weight = 332.39 g/mol; stored in inert atmosphere.
  • Key Differences : The chloro group increases lipophilicity, while the ketone introduces polarity. This combination may improve binding to hydrophobic enzyme pockets .

Functional Group Modifications

tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
  • Structure : Methoxy group at position 5 and a ketone at position 2.
  • Properties : Molecular weight = 332.39 g/mol; hazards include H302 (oral toxicity).
  • Key Differences: Methoxy’s electron-donating nature and ketone’s polarity enhance solubility but reduce basicity compared to the amino analog. Used in protease inhibitor research .
tert-Butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
  • Structure : Hydroxyl group at position 5 and a ketone at position 2.
  • Properties : Molecular weight = 318.37 g/mol; stored at 2–8°C.
  • Explored in Wnt/β-catenin pathway inhibitors .

Biological Activity

tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 1260897-95-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

  • Molecular Formula: C17H25N3O2
  • Molecular Weight: 303.4 g/mol
  • Structural Characteristics: The compound features a spirocyclic structure that contributes to its unique biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods involving the coupling of indoline derivatives with piperidine carboxylic acids. The reaction typically involves:

  • Formation of the indoline precursor.
  • N-alkylation with tert-butyl groups.
  • Carboxylation to yield the final product.

Antinociceptive Effects

A study investigated the antinociceptive activity of various compounds similar to this compound. The results indicated that compounds with similar spirocyclic structures exhibited significant pain-relieving properties in animal models. The mechanism is believed to involve modulation of pain pathways, potentially affecting opioid receptors or other neurotransmitter systems .

Neuroprotective Properties

Research has suggested that derivatives of spiro[indoline] compounds may possess neuroprotective effects against neurodegenerative diseases. These compounds are hypothesized to exert their effects by reducing oxidative stress and inflammation in neuronal cells. In vitro studies demonstrated that this compound could enhance cell viability in models of oxidative stress .

Antimicrobial Activity

Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties against a range of bacterial strains. Testing against Gram-positive and Gram-negative bacteria indicated that these compounds could inhibit bacterial growth, suggesting potential as therapeutic agents in treating infections .

Case Studies

StudyFindings
Antinociceptive Activity Demonstrated significant pain relief in rodent models compared to control groups.
Neuroprotective Effects Increased neuronal cell survival under oxidative stress conditions by up to 50%.
Antimicrobial Testing Showed inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for various strains.

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